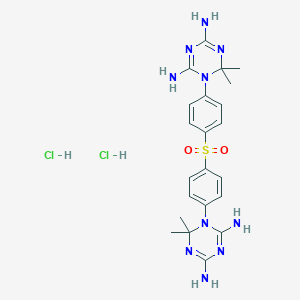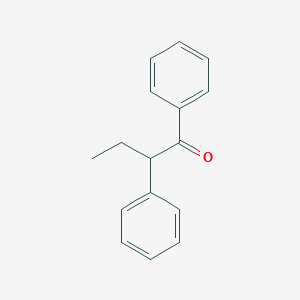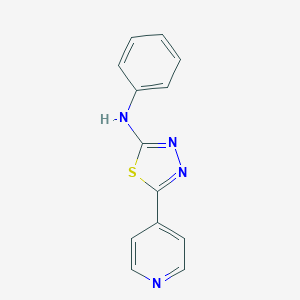
3-Naphthalen-2-yl-1,3,4-thiadiazolidine-2,5-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Naphthalen-2-yl-1,3,4-thiadiazolidine-2,5-dithione, also known as 2,5-dimercapto-1,3,4-thiadiazole, is a bismuth-containing compound that has garnered significant interest due to its unique chemical properties and potential applications in various fields. Bismuth compounds are known for their relatively low toxicity compared to other heavy metals, making them attractive for medicinal and industrial uses.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Naphthalen-2-yl-1,3,4-thiadiazolidine-2,5-dithione can be synthesized through the reaction of bismuth salts with 2,5-dimercapto-1,3,4-thiadiazole. The typical reaction involves dissolving bismuth nitrate in an acidic solution, followed by the addition of 2,5-dimercapto-1,3,4-thiadiazole under controlled temperature and pH conditions. The reaction mixture is then stirred and heated to facilitate the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in a stable form.
Chemical Reactions Analysis
Types of Reactions: 3-Naphthalen-2-yl-1,3,4-thiadiazolidine-2,5-dithione undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form bismuth oxides.
Reduction: It can be reduced to lower oxidation states of bismuth.
Substitution: this compound can participate in substitution reactions where the thiadiazole ring is modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled temperature and solvent conditions.
Major Products:
Oxidation: Bismuth oxides and other oxidized derivatives.
Reduction: Reduced bismuth species.
Substitution: Modified thiadiazole compounds with different functional groups.
Scientific Research Applications
3-Naphthalen-2-yl-1,3,4-thiadiazolidine-2,5-dithione has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of bismuth.
Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological molecules.
Medicine: Explored for its therapeutic potential in treating gastrointestinal disorders and as an antimicrobial agent.
Industry: Utilized in the production of bismuth-based catalysts and materials for electronic applications.
Mechanism of Action
The mechanism by which 3-Naphthalen-2-yl-1,3,4-thiadiazolidine-2,5-dithione exerts its effects involves its interaction with biological molecules and metal ions. It can form strong complexes with metal ions, which can disrupt the normal function of enzymes and other proteins. This property is particularly useful in its antimicrobial action, where it inhibits the growth of bacteria by interfering with their metabolic processes.
Comparison with Similar Compounds
Bismuth Subsalicylate: Commonly used in medicine for treating gastrointestinal disorders.
Bismuth Oxychloride: Used in cosmetics and pigments.
Bismuth Sulfide: Employed in electronic materials and thermoelectric devices.
Uniqueness of 3-Naphthalen-2-yl-1,3,4-thiadiazolidine-2,5-dithione: this compound is unique due to its dual thiol groups, which allow it to form strong chelates with metal ions
Properties
CAS No. |
15546-36-8 |
|---|---|
Molecular Formula |
C12H8N2S3 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
3-naphthalen-2-yl-1,3,4-thiadiazolidine-2,5-dithione |
InChI |
InChI=1S/C12H8N2S3/c15-11-13-14(12(16)17-11)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,13,15) |
InChI Key |
AOHTUMRTZVXQOW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=S)SC(=S)N3 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=S)SC(=S)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl]methyl nicotinate](/img/structure/B98852.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-phenylacetamide](/img/structure/B98854.png)







